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Compound of Interest

Compound Name: Atevirdine

Cat. No.: B15568688 Get Quote

An In-depth Technical Guide to the Chemical Structure of Atevirdine

Introduction
Atevirdine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been

investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections.[1][2]

[3] As a member of the bisheteroarylpiperazine (BHAP) class of compounds, its mechanism of

action involves the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a

critical component in the viral replication cycle.[4][5] This technical guide provides a

comprehensive overview of the chemical structure of Atevirdine, including its physicochemical

properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug

development professionals.

Chemical and Physical Properties
Atevirdine is an organic compound with a complex heterocyclic structure. The key quantitative

data for Atevirdine and its commonly used mesylate salt are summarized in the tables below.

Table 1: Physicochemical Properties of Atevirdine
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Property Value Source

IUPAC Name

[4-[3-(Ethylamino)pyridin-2-

yl]piperazin-1-yl]-(5-methoxy-

1H-indol-2-yl)methanone

Chemical Formula C21H25N5O2

Molecular Weight 379.46 g/mol

CAS Number 136816-75-6

Appearance White to light yellow solid

Melting Point 153-154 °C

SMILES

CCNC1=C(N=CC=C1)N2CCN(

CC2)C(=O)C3=CC4=C(N3)C=

CC(=C4)OC

InChI Key
UCPOMLWZWRTIAA-

UHFFFAOYSA-N

Table 2: Properties of Atevirdine Mesylate
Property Value Source

IUPAC Name

[4-[3-(ethylamino)pyridin-2-

yl]piperazin-1-yl]-(5-methoxy-

1H-indol-2-

yl)methanone;methanesulfonic

acid

Chemical Formula C22H29N5O5S

Molecular Weight 475.56 g/mol

CAS Number 138540-32-6

Melting Point
215-216 °C (crystals from

diethyl ether)
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Experimental Protocols
Chemical Synthesis of Atevirdine
The synthesis of Atevirdine involves a multi-step process. A practical, large-scale synthesis

has been described which consists of three main steps.

Step 1: N-ethylation of 3-amino-2-chloropyridine The starting material, 3-amino-2-

chloropyridine, is N-ethylated. This is achieved by converting it into an acetimidate using

trimethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid

monohydrate. The resulting intermediate is then reduced with diisobutylaluminium hydride

(DIBAL) in toluene at a low temperature (<-10 °C).

Step 2: Synthesis of 3-(N-ethylamino)-2-(1-piperazinyl)pyridine The N-ethyl derivative from the

first step is heated with an excess of piperazine at approximately 170 °C under moderate

pressure. The resulting product, 3-(N-ethylamino)-2-(1-piperazinyl)pyridine, is then purified by

crystallization from water.

Step 3: Coupling and Salt Formation The purified piperazinylpyridine derivative is coupled with

5-methoxyindole-2-carboxylic acid (MICA). This coupling is facilitated by 1,1'-

carbonyldiimidazole (CDI) in dichloromethane at 30 °C. The resulting Atevirdine free base is

then converted to its mesylate salt by treatment with methanesulfonic acid in methanol at 25

°C, followed by crystallization.

An earlier synthetic route started with 2-chloro-3-nitropyridine, which was reacted with

piperazine. The secondary amine of the piperazine was protected, the nitro group reduced, and

then reductively alkylated to introduce the ethyl group. After deprotection, the resulting amine

was reacted with an imidazolide derivative of 5-methoxy-3-indoleacetic acid to yield

Atevirdine.

Antiviral Activity Assay
The antiviral activity of Atevirdine against HIV-1 has been assessed using various cell-based

assays. One common method is the XTT assay, which measures the inhibition of virus-induced

cell killing.

General Protocol for XTT Assay:
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Cell Culture: Human CEM-SS cells are propagated in an appropriate cell culture medium.

Virus Infection: A known concentration of HIV-1 is used to infect the CEM-SS cells.

Drug Treatment: The infected cells are treated with various concentrations of Atevirdine.

Incubation: The treated and untreated infected cells, along with uninfected control cells, are

incubated for a period that allows for virus replication and cytopathic effects to become

apparent.

XTT Staining: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-

carboxanilide) reagent is added to the cell cultures. Viable cells will metabolize the XTT to a

formazan product, which has a characteristic absorbance.

Data Analysis: The absorbance is measured using a spectrophotometer. The concentration

of Atevirdine that results in a 50% inhibition of virus-induced cell killing (EC50) is then

calculated.

Table 3: In Vitro Antiviral Activity of Atevirdine
Cell Line Assay Parameter Value Source

CEM-SS XTT EC50 10 x 10⁻⁴ µM

MT-2 Cytotoxicity CC50 > 10 µM

Mechanism of Action
Atevirdine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular

phosphorylation to become active. They bind to an allosteric site on the reverse transcriptase

enzyme, which is distinct from the active site where nucleosides bind. This binding induces a

conformational change in the enzyme, thereby inhibiting its function and preventing the

conversion of viral RNA into DNA. This ultimately halts the replication of the virus.
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Caption: Mechanism of Atevirdine as a non-nucleoside reverse transcriptase inhibitor.

Clinical Development
Atevirdine has been evaluated in clinical trials for the treatment of HIV infections. Studies have

investigated its safety, tolerance, and efficacy, both as a monotherapy and in combination with

other antiretroviral agents. However, its use as a monotherapy was not supported by clinical

data. Atevirdine is primarily of interest in a research context and as a lead compound for the

development of other NNRTIs, such as Delavirdine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Atevirdine [medbox.iiab.me]

2. Atevirdine - Wikipedia [en.wikipedia.org]

3. medchemexpress.com [medchemexpress.com]

4. Atevirdine [drugfuture.com]

5. youtube.com [youtube.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15568688?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568688?utm_src=pdf-body
https://www.benchchem.com/product/b15568688?utm_src=pdf-body
https://www.benchchem.com/product/b15568688?utm_src=pdf-body
https://www.benchchem.com/product/b15568688?utm_src=pdf-custom-synthesis
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Atevirdine
https://en.wikipedia.org/wiki/Atevirdine
https://www.medchemexpress.com/atevirdine.html
https://www.drugfuture.com/chemdata/Atevirdine.html
https://www.youtube.com/watch?v=YcdY9aPKleg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [What is the chemical structure of Atevirdine?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568688#what-is-the-chemical-structure-of-
atevirdine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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